1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid is an organic compound belonging to the class of N-acyl-alpha amino acids. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group on the pyrrolidine ring.
Preparation Methods
The synthesis of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid can be achieved through several routes. One common method involves the acetylation of 4-hydroxypyrrolidine-2-carboxylic acid using acetic anhydride under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-hydroxypyrrolidine-2-carboxylic acid.
Reagent: Acetic anhydride.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The starting material is dissolved in a suitable solvent, and acetic anhydride is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant Activity: The hydroxyl group may contribute to the compound’s antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxypyrrolidine-2-carboxylic acid: Lacks the acetyl group, which may result in different chemical and biological properties.
1-Acetyl-4-hydroxyproline: A derivative with a similar structure but different stereochemistry, potentially leading to variations in biological activity.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
66267-44-5 |
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Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6-/m0/s1 |
InChI Key |
BAPRUDZDYCKSOQ-WDSKDSINSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H](C[C@H]1C(=O)O)O |
SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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